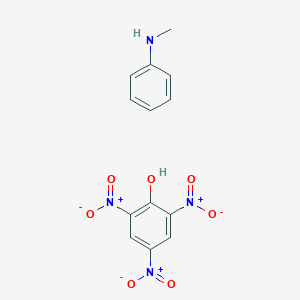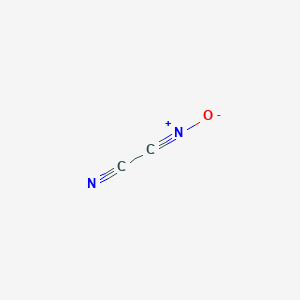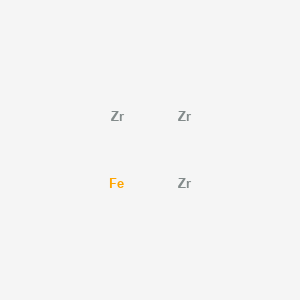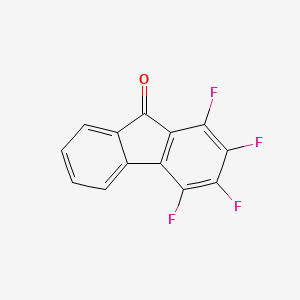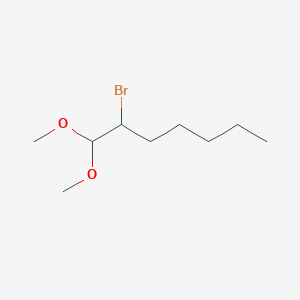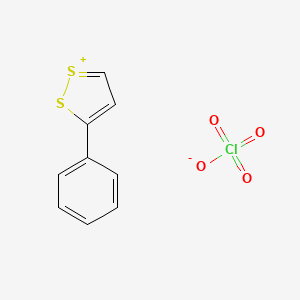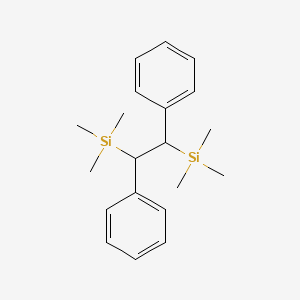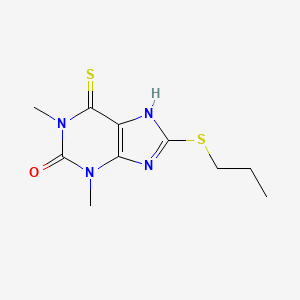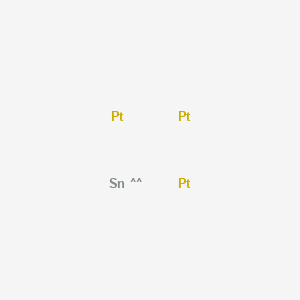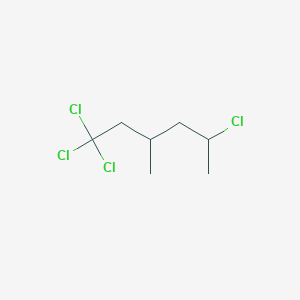
1-Methyl-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene is a chemical compound with the molecular formula C18H16. It is known for its unique structure, which includes a cyclopentadienyl ring fused to a benzene ring, with a phenyl group attached to the cyclopentadienyl ring. This compound has a molecular weight of 232.32 g/mol and a density of 1.075 g/cm³ .
Vorbereitungsmethoden
The synthesis of 1-Methyl-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene typically involves the Diels-Alder reaction, a well-known method for constructing cyclohexene rings. In this reaction, a diene and a dienophile react under thermal conditions to form the cyclohexene ring. The specific synthetic route for this compound involves the reaction of 1,3-cyclopentadiene with a suitable phenyl-substituted dienophile under controlled conditions .
Industrial production methods for this compound are not widely documented, but the Diels-Alder reaction remains a cornerstone in its synthesis due to its efficiency and the high yield of the desired product.
Analyse Chemischer Reaktionen
1-Methyl-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions are possible due to the presence of the benzene ring. Common reagents include halogens (for halogenation) and nitrating agents (for nitration).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene involves its interaction with molecular targets through various pathways. The compound’s structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its reactivity and binding affinity with other molecules. These interactions are crucial in its role as a building block in dendrimer synthesis and other applications .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene can be compared with similar compounds such as:
1-Phenyl-4-p-tolyl-cyclopenta-1,3-diene: This compound shares a similar cyclopentadienyl structure but differs in the substitution pattern on the benzene ring.
3-Phenylcyclopenta-2,4-dien-1-one: Another related compound with a cyclopentadienone core, used in similar synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
7144-81-2 |
|---|---|
Molekularformel |
C18H16 |
Molekulargewicht |
232.3 g/mol |
IUPAC-Name |
1-methyl-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene |
InChI |
InChI=1S/C18H16/c1-14-7-9-16(10-8-14)18-12-11-17(13-18)15-5-3-2-4-6-15/h2-12H,13H2,1H3 |
InChI-Schlüssel |
SBTSZWISTFQAHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC=C(C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2'-[(2,5-Dihydroxy-1,3-phenylene)bis(methylene)]di(benzene-1,4-diol)](/img/structure/B14720909.png)
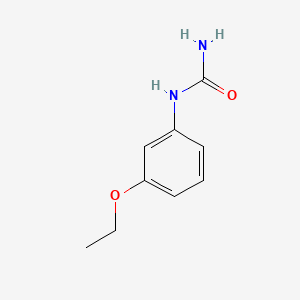
![4-methoxy-1-phenyltetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene](/img/structure/B14720917.png)
